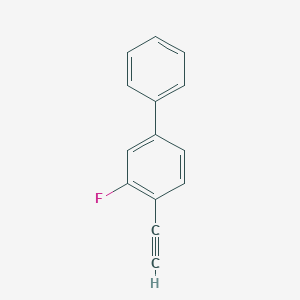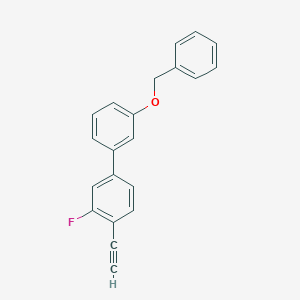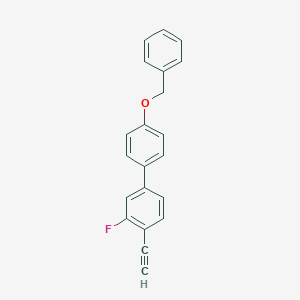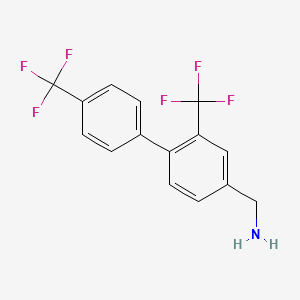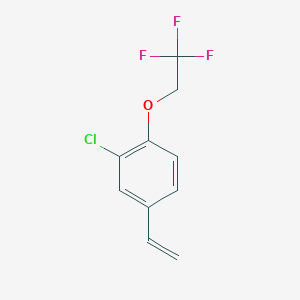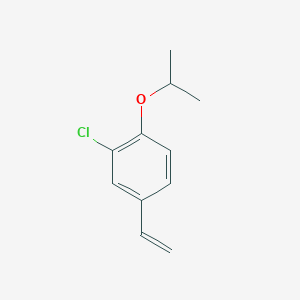
2-Chloro-1-isopropoxy-4-vinylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-1-isopropoxy-4-vinylbenzene is an organic compound characterized by the presence of a chloro group, an isopropoxy group, and a vinyl group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-isopropoxy-4-vinylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-chlorophenol, isopropyl alcohol, and vinyl chloride.
Etherification: The first step involves the etherification of 4-chlorophenol with isopropyl alcohol in the presence of an acid catalyst to form 2-chloro-1-isopropoxybenzene.
Vinylation: The second step involves the vinylation of 2-chloro-1-isopropoxybenzene using vinyl chloride in the presence of a base catalyst to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalyst concentration, to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-1-isopropoxy-4-vinylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The vinyl group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Addition Reactions: The vinyl group can participate in addition reactions with halogens or hydrogen to form dihalo or saturated compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide in acidic or neutral conditions.
Addition: Common reagents include halogens (e.g., bromine) or hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Major Products Formed
Substitution: Formation of 2-isopropoxy-4-vinylphenol or other substituted derivatives.
Oxidation: Formation of 2-chloro-1-isopropoxy-4-vinylbenzaldehyde or 2-chloro-1-isopropoxy-4-vinylbenzoic acid.
Addition: Formation of 2-chloro-1-isopropoxy-4-dihalobenzene or 2-chloro-1-isopropoxy-4-ethylbenzene.
Applications De Recherche Scientifique
2-Chloro-1-isopropoxy-4-vinylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds and polymers.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, coatings, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Chloro-1-isopropoxy-4-vinylbenzene involves its interaction with molecular targets and pathways. The chloro group can participate in electrophilic aromatic substitution reactions, while the vinyl group can undergo addition reactions. These interactions can lead to the formation of various intermediates and products, influencing the compound’s overall reactivity and applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-1-methoxy-4-vinylbenzene: Similar structure but with a methoxy group instead of an isopropoxy group.
2-Chloro-1-ethoxy-4-vinylbenzene: Similar structure but with an ethoxy group instead of an isopropoxy group.
2-Chloro-1-propoxy-4-vinylbenzene: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
2-Chloro-1-isopropoxy-4-vinylbenzene is unique due to the presence of the isopropoxy group, which can influence its reactivity and interactions compared to other similar compounds. The isopropoxy group can provide steric hindrance and electronic effects, affecting the compound’s overall behavior in chemical reactions and applications.
Propriétés
IUPAC Name |
2-chloro-4-ethenyl-1-propan-2-yloxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO/c1-4-9-5-6-11(10(12)7-9)13-8(2)3/h4-8H,1H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKDYYCGQZBSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
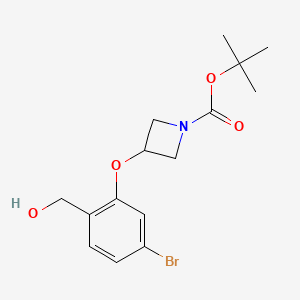
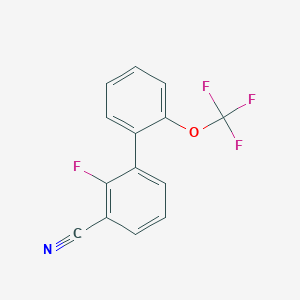
![2-Fluoro-3'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151504.png)
![2-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151508.png)
![2-Fluoro-3'-methoxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151514.png)
![2-Fluoro-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151525.png)
![2-Fluoro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151526.png)
![4'-Chloro-2-fluoro-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B8151534.png)
